molecular formula C9H19ClO3S B13566042 3-Methyl-5-propoxypentane-1-sulfonyl chloride

3-Methyl-5-propoxypentane-1-sulfonyl chloride

Cat. No.: B13566042
M. Wt: 242.76 g/mol
InChI Key: IUSLJKZUKYEILP-UHFFFAOYSA-N
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Description

3-Methyl-5-propoxypentane-1-sulfonyl chloride is an organic compound with the molecular formula C9H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-propoxypentane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-5-propoxypentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction is as follows:

3-Methyl-5-propoxypentane-1-sulfonic acid+SOCl23-Methyl-5-propoxypentane-1-sulfonyl chloride+SO2+HCl\text{3-Methyl-5-propoxypentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methyl-5-propoxypentane-1-sulfonic acid+SOCl2​→3-Methyl-5-propoxypentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propoxypentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfinyl chloride or a thiol under specific conditions.

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Thiols: React to form sulfonate thioesters.

    Water: Hydrolyzes the sulfonyl chloride to the sulfonic acid.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Methyl-5-propoxypentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-propoxypentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride group, resulting in the substitution of the chlorine atom with the amine group .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Ethanesulfonyl chloride: Contains two carbon atoms.

    Propane-1-sulfonyl chloride: Contains three carbon atoms.

Uniqueness

3-Methyl-5-propoxypentane-1-sulfonyl chloride is unique due to its longer carbon chain and the presence of a propoxy group. This structural complexity can influence its reactivity and the types of reactions it undergoes compared to simpler sulfonyl chlorides .

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-methyl-5-propoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-3-6-13-7-4-9(2)5-8-14(10,11)12/h9H,3-8H2,1-2H3

InChI Key

IUSLJKZUKYEILP-UHFFFAOYSA-N

Canonical SMILES

CCCOCCC(C)CCS(=O)(=O)Cl

Origin of Product

United States

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